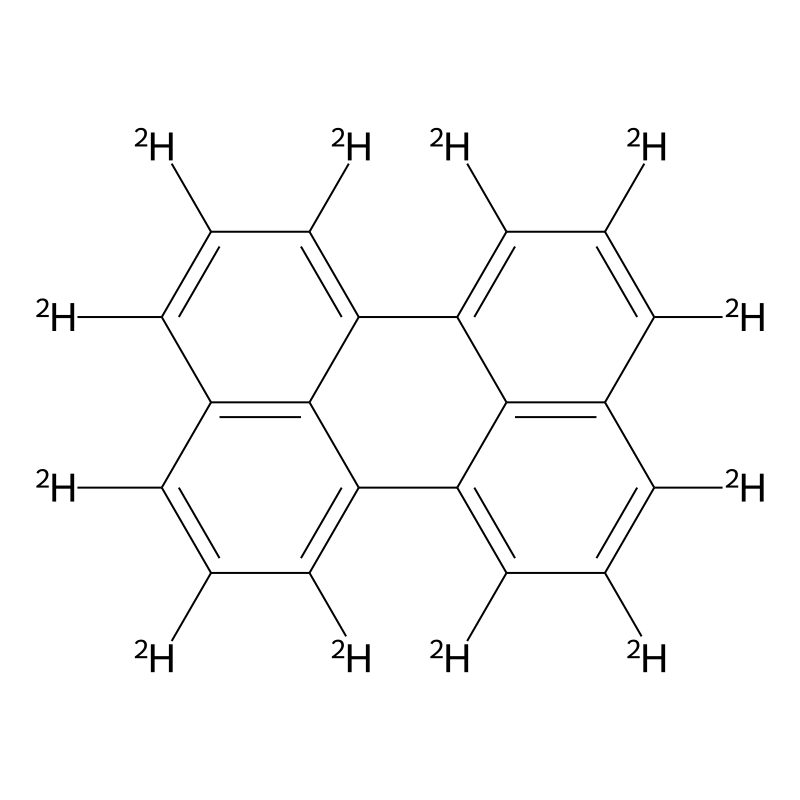

Perylene-D12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard in Environmental Analysis

Perylene-D12 is widely used as an internal standard in environmental analysis, particularly for the detection and quantification of PAHs in various environmental samples like soil, sediment, and air. PAHs are ubiquitous environmental contaminants known to be potentially harmful, and accurate measurement of their concentration is crucial for environmental monitoring and risk assessment.

As an internal standard, perylene-D12 possesses several advantages:

- Similar Chemical Properties: It shares similar chemical and physical properties with other PAHs, including similar behavior during sample preparation and instrumental analysis. This ensures consistent extraction and detection along with the target PAHs, minimizing potential biases.

- Isotopic Differentiation: The presence of twelve deuterium atoms (²H) in perylene-D12 differentiates it from the naturally occurring, unlabeled perylene in the sample. This allows for the distinct identification and quantification of both the target analyte and the internal standard using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Investigation of Environmental Fate and Transport

Perylene-D12 can be employed as a tracer molecule to study the environmental fate and transport of PAHs. By introducing perylene-D12 into a controlled environment or spiking it into environmental samples, researchers can follow its behavior and gain insights into the various processes governing PAH movements. These processes include:

Perylene-D12 is a deuterated form of perylene, a polycyclic aromatic hydrocarbon characterized by the chemical formula . This compound appears as a brown solid and is notable for its unique structural features, including a planar arrangement of carbon atoms that allows for effective π-π stacking interactions. Perylene-D12 is used primarily in scientific research due to its isotopic labeling, which aids in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Perylene, the parent compound, is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). While deuteration might slightly alter some toxicological properties, it is advisable to handle Perylene-D12 with similar caution:

Research indicates that perylene and its derivatives may exhibit biological activity, including potential carcinogenic properties. Perylene-D12 itself has been used in studies to investigate cellular membrane dynamics due to its fluorescent properties. It serves as a lipid probe in cell membrane cytochemistry, helping to visualize lipid interactions and membrane structures .

The synthesis of perylene-D12 typically involves the deuteration of perylene through various methods, including:

- Reduction of Perylene: Using deuterated reagents to introduce deuterium into the perylene structure.

- Chemical Vapor Deposition: A method that allows for the deposition of thin films of perylene-D12 on substrates, often used in electronic applications.

- Nuclear Magnetic Resonance Techniques: These can be employed to monitor the incorporation of deuterium during synthesis processes .

Perylene-D12 has several applications across various fields:

- Fluorescent Probes: Utilized in biological imaging and studies involving cell membranes.

- Organic Electronics: Acts as a dopant material in organic light-emitting diodes (OLEDs) due to its blue fluorescence.

- Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling .

Perylene-D12 shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Perylene | Non-deuterated form | Commonly used as a fluorescent probe | |

| Naphthalene | Two fused benzene rings | Smaller size; different electronic properties | |

| Anthracene | Three fused benzene rings | Different fluorescence characteristics | |

| Phenanthrene | Three fused benzene rings | Unique isomeric forms affecting reactivity | |

| Pyrene | Four fused benzene rings | Higher molecular weight; distinct fluorescence |

Perylene-D12's deuterated nature allows for specific applications in analytical chemistry that are not achievable with its non-deuterated counterparts, making it particularly valuable for researchers requiring precise isotopic labeling .

Traditional Catalytic Deuteration Approaches

Traditional catalytic deuteration of perylene to produce perylene-deuterium-twelve relies primarily on heterogeneous metal-catalyzed hydrogen isotope exchange reactions using deuterium gas as the deuterium source [9] [11]. The most established approaches employ platinum group metals supported on carbon carriers, which facilitate the direct exchange of hydrogen atoms with deuterium under controlled temperature and pressure conditions [8] [11].

Palladium on carbon catalysts represent the most widely studied system for perylene deuteration, operating effectively at temperatures between 150-200 degrees Celsius under deuterium gas pressures of 5-20 bar [9] [11]. These reactions typically require 12-24 hours to achieve deuterium incorporation levels of 85-95 percent [11]. The mechanism involves the dissociative adsorption of deuterium gas on the metal surface, followed by reversible oxidative addition of the aromatic carbon-hydrogen bonds [9].

Platinum on carbon systems offer comparable performance at slightly lower temperatures of 140-180 degrees Celsius, though they generally achieve lower deuterium incorporation rates of 80-90 percent [11]. Rhodium on carbon catalysts demonstrate superior deuteration efficiency, reaching 90-98 percent deuterium incorporation, but require more stringent conditions with temperatures of 160-220 degrees Celsius and pressures up to 25 bar [11].

A specialized approach employs dicyclopentadienyltrihydridotantalum(V) as a homogeneous catalyst, which enables deuteration at remarkably low temperatures, even approaching 77 Kelvin [9]. This system operates through a unique mechanism involving reductive elimination and oxidative addition cycles, though it typically achieves lower deuterium incorporation of 70-85 percent [9].

| Catalyst System | Deuterium Source | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Deuterium Incorporation (%) |

|---|---|---|---|---|---|

| Palladium on Carbon | Deuterium gas | 150-200 | 5-20 | 12-24 | 85-95 |

| Platinum on Carbon | Deuterium gas | 140-180 | 5-15 | 8-16 | 80-90 |

| Rhodium on Carbon | Deuterium gas | 160-220 | 10-25 | 16-36 | 90-98 |

| Dicyclopentadienyltrihydridotantalum(V) | Deuterium gas | 77-150 | 1-5 | 2-8 | 70-85 |

| Mixed Palladium/Carbon and Rhodium/Carbon | Heavy water | 180 | 20-40 | 48 | 75-92 |

Modern Synthetic Routes

Contemporary synthetic methodologies for perylene-deuterium-twelve have evolved toward more sustainable and selective approaches that address the limitations of traditional catalytic systems [4] [15]. Electrophotocatalytic deuteration represents a significant advancement, utilizing nitrogen,nitrogen-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) as both electrocatalyst and photocatalyst [4]. This transition metal-free approach operates under blue light irradiation at ambient temperature and pressure, using economical heavy water as the deuterium source [4].

The electrophotocatalytic mechanism proceeds through direct single electron transfer, where the perylene-based catalyst generates highly reducing excited states upon photoexcitation [4]. The process achieves exceptional deuteration efficiency of 95-99 percent while maintaining excellent regioselectivity and functional group compatibility [4]. Notably, this method eliminates the need for expensive deuterium gas and harsh reaction conditions typically associated with traditional approaches [4].

Palladium-catalyzed nondirected late-stage deuteration has emerged as another sophisticated methodology, employing dual ligand systems containing novel nitrogen-acylsulfonamide groups [15]. These catalysts demonstrate remarkable activity for reversible carbon-hydrogen activation using heavy water as a convenient deuterium source [15]. The protocol enables deuteration of complex substrates with extraordinary functional group tolerance, achieving deuterium incorporation levels of 85-97 percent [15].

Homogeneous dehalogenative deuteration using palladium(II) acetate with zinc(II) acetate additives provides an alternative route for selective deuterium incorporation [29]. This system operates under mild conditions at temperatures of 25-80 degrees Celsius, achieving complete isotope incorporation of 98-100 percent with deuterium gas [29]. The method demonstrates excellent compatibility with diverse functional groups and enables gram-scale preparation of deuterated intermediates [29].

Flow chemistry deuteration techniques represent a paradigm shift toward continuous processing, offering enhanced efficiency and reduced decomposition compared to traditional batch methods [16]. These systems employ continuous flow reactors with palladium or platinum catalysts, operating at temperatures of 140-180 degrees Celsius using heavy water as the deuterium source [16]. The approach achieves deuteration efficiencies of 90-94 percent while significantly reducing processing time and enabling scalable production [16].

| Method | Catalyst/Photocatalyst | Deuterium Source | Reaction Conditions | Deuteration Efficiency (%) | Key Advantages |

|---|---|---|---|---|---|

| Electrophotocatalytic Deuteration | N,N-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) | Heavy water | Blue light, mild temperature, ambient pressure | 95-99 | Transition metal-free, sustainable |

| Palladium-Catalyzed Nondirected HIE | Pd catalyst with N-acylsulfonamide ligands | Heavy water | HFIP-d₁ solvent, 100-140°C | 85-97 | High functional group tolerance |

| Homogeneous Dehalogenative Deuteration | Pd(OAc)₂ with Zn(OAc)₂ | Deuterium gas | Mild conditions, 25-80°C | 98-100 | Complete isotope incorporation |

| Flow Chemistry Deuteration | Pd/C or Pt/C in continuous flow | Heavy water | Continuous flow, 140-180°C | 90-94 | Reduced process time, scalable |

Industrial-Scale Production Techniques

Industrial production of perylene-deuterium-twelve employs specialized high-pressure reactors designed to handle deuterium gas safely while maintaining precise temperature and pressure control [16] . The most common industrial approach utilizes bulk deuteration processes with large quantities of deuterium gas and heterogeneous catalysts in stainless steel pressure vessels . These systems typically operate at elevated temperatures above 140 degrees Celsius under pressures ranging from 20-40 bar .

Continuous flow processing has gained prominence in industrial settings due to its advantages in heat and mass transfer, process control, and scalability [16]. Flow reactors enable real-time monitoring and streamlined processing while offering flexible productivity adjustments [16]. The National Deuteration Facility has implemented Vapourtec flow reactor systems that integrate temperature and pressure control with automated sampling and analysis capabilities [16].

Post-reaction purification protocols are critical for achieving commercial-grade isotopic purity . Industrial purification typically involves silica gel chromatography using hexane:ethyl acetate solvent systems in ratios of 9:1, which yields perylene-deuterium-twelve with 97-99 percent isotopic purity . Residual protonated species and catalyst contaminants are removed through successive recrystallization steps .

Quality assurance in industrial production requires stringent control of reaction parameters and comprehensive analytical verification [20]. Production facilities maintain detailed batch records documenting temperature profiles, pressure histories, and reaction times [20]. Certificate of analysis documentation includes molecular weight verification (264.38 grams per mole), isotopic purity confirmation exceeding 97 percent, and structural verification through nuclear magnetic resonance spectroscopy [20].

Commercial suppliers including Cambridge Isotope Laboratories, CDN Isotopes, and LGC Standards maintain production capacities ranging from 100-1000 grams per month [34]. These facilities operate under Good Manufacturing Practice guidelines with validated analytical methods and traceability protocols [34]. Storage specifications require inert atmosphere conditions at temperatures between -20 to +20 degrees Celsius to maintain product stability [20] [34].

| Parameter | Specification | Quality Control Method |

|---|---|---|

| Molecular Weight (g/mol) | 264.38 | Mass spectrometry |

| CAS Registry Number | 1520-96-3 | Chemical registry verification |

| Isotopic Purity (% D) | 95-99 | High-resolution mass spectrometry |

| Chemical Purity (%) | 97-99 | NMR spectroscopy, chromatography |

| Melting Point (°C) | 277-279 | Differential scanning calorimetry |

| Enthalpy of Vaporization (kJ/mol) | 119.5 | Thermogravimetric analysis |

| Storage Temperature (°C) | -20 to +20 | Temperature monitoring |

| Typical Production Scale (g/month) | 100-1000 | Production tracking |

Quality Control and Isotopic Purity Considerations

Isotopic purity determination represents the most critical quality control parameter for perylene-deuterium-twelve, requiring sophisticated analytical techniques capable of distinguishing hydrogen-deuterium isotopolog species [32]. High-resolution mass spectrometry provides the primary method for isotopic purity assessment, offering detection limits as low as 0.01 percent for isotopic impurities [32]. This technique enables rapid characterization with sample requirements at the nanogram level and analysis times of 5-15 minutes [32].

Electrospray ionization coupled with high-resolution mass spectrometry allows for comprehensive evaluation of isotopic distribution patterns [32]. The method involves systematic assignment and quantification of hydrogen-deuterium isotopolog ions from deuterium-zero to deuterium-twelve species [32]. Commercial perylene-deuterium-twelve typically achieves isotopic purities of 97.7 percent with deuterium-zero impurities below 0.05 percent [20] [32].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and purity assessment [20]. Proton nuclear magnetic resonance analysis confirms the complete deuteration pattern while detecting any residual hydrogen-containing impurities [20]. The method requires 1-10 milligram sample quantities and provides definitive structural verification within 30-60 minutes [20].

Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry offer additional analytical capabilities for detecting trace impurities and degradation products [21]. These techniques provide ppm-level detection sensitivity with microgram sample requirements, enabling comprehensive impurity profiling [21]. Analysis times range from 15-40 minutes depending on the specific chromatographic conditions employed [21].

Elemental analysis provides quantitative determination of carbon and hydrogen content, confirming the expected molecular composition [20]. For perylene-deuterium-twelve, typical results show carbon content of 90.86 percent and hydrogen content of 4.58 percent, consistent with the deuterated molecular formula [20]. This technique requires 5-10 milligrams of sample and provides results within 2-4 hours [20].

Thermal analysis using differential scanning calorimetry verifies the melting point and thermal stability characteristics [20] [31]. The melting point range of 277-279 degrees Celsius serves as a key identity parameter, while thermogravimetric analysis determines the enthalpy of vaporization at 119.5 kilojoules per mole [31].

| Analytical Method | Purpose | Detection Limit | Sample Requirements | Analysis Time | Typical Results for Perylene-D12 |

|---|---|---|---|---|---|

| High-Resolution Mass Spectrometry | Isotopic purity determination | 0.01% isotopic impurity | Nanogram level | 5-15 minutes | 97.7% d₁₂, 0.05% d₀ |

| Nuclear Magnetic Resonance | Structural confirmation and purity | 1% structural impurity | 1-10 mg | 30-60 minutes | Conforms to C₂₀D₁₂ structure |

| Gas Chromatography-Mass Spectrometry | Volatile compound analysis | 0.1 ppm | Microgram level | 20-40 minutes | Complete deuteration pattern |

| Liquid Chromatography-MS | Non-volatile compound analysis | 1 ppm | Microgram level | 15-30 minutes | High purity profile |

| Elemental Analysis | Carbon and hydrogen content | 0.1% elemental deviation | 5-10 mg | 2-4 hours | %C: 90.86, %H: 4.58 |

| Differential Scanning Calorimetry | Thermal properties verification | 0.1°C temperature precision | 5-15 mg | 30-90 minutes | Melting point: 277-279°C |

Challenges in Synthesis and Purification

Incomplete hydrogen-deuterium exchange at sterically hindered positions represents a fundamental challenge in perylene-deuterium-twelve synthesis [23] [24]. The rigid polycyclic aromatic structure of perylene creates significant steric barriers that impede catalyst access to certain hydrogen atoms, resulting in reduced isotopic purity typically ranging from 85-95 percent [23]. Multiple exchange cycles and optimized reaction conditions including elevated temperatures and extended reaction times can partially address this limitation [26].

Side reaction control presents another significant challenge, particularly over-reduction, thermal decomposition, and catalyst poisoning [23] [29]. High-temperature deuteration conditions can promote unwanted reduction of the aromatic system or thermal degradation of the perylene core structure [26]. Catalyst poisoning by halide impurities or other contaminants can severely reduce catalytic activity and deuteration efficiency [29]. Careful temperature control, catalyst selection, and reaction atmosphere management are essential mitigation strategies [29].

Purification complexity arises from the need to separate closely related isotopolog species with minimal mass differences [25]. Traditional separation techniques often prove inadequate for achieving the high isotopic purities required for analytical applications [25]. Advanced chromatographic techniques including high-performance liquid chromatography and preparative gas chromatography are necessary but add significant processing time and cost [25].

Economic considerations significantly impact commercial viability, with expensive deuterium sources and specialized equipment contributing to high production costs ranging from 500-2000 dollars per gram [23] [25]. Deuterium gas costs substantially more than regular hydrogen, while heavy water, though less expensive, often requires more complex reaction conditions [23]. Process optimization through catalyst recycling, deuterium recovery systems, and improved reaction efficiency can help reduce overall costs [25].

Scalability issues emerge when transitioning from laboratory-scale to industrial production [16] [25]. Heat transfer limitations in large-scale reactors can create temperature gradients that affect deuteration uniformity [25]. Pressure management becomes more complex in larger vessels, particularly when handling deuterium gas at elevated pressures [16]. Continuous flow processing and modular reactor designs offer potential solutions by maintaining better process control and enabling incremental capacity increases [16].

Quality assurance requirements increase substantially for commercial production, necessitating comprehensive analytical protocols and batch-to-batch consistency verification [25] [32]. Real-time monitoring systems and standardized protocols help ensure product quality, but add complexity and cost to the manufacturing process [16] [32]. Regulatory compliance for isotopically labeled compounds requires extensive documentation and validation studies [25].

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Isotopic Exchange Completeness | Incomplete H/D exchange at sterically hindered positions | Reduced isotopic purity (85-95% typical) | Multiple exchange cycles, optimized reaction conditions |

| Side Reaction Control | Over-reduction, decomposition, catalyst poisoning | Lower yields (60-90%), impurity formation | Careful temperature control, catalyst selection |

| Purification Complexity | Separation of isotopologues, removal of residual catalysts | Extended processing time, multiple purification steps | Advanced chromatographic techniques, recrystallization |

| Cost Considerations | Expensive deuterium sources, specialized equipment | High production costs ($500-2000/g) | Process optimization, catalyst recycling |

| Scalability Issues | Heat transfer limitations, pressure management | Limited production capacity (kg/month scale) | Continuous flow processing, modular reactor design |

| Quality Assurance | Isotopic purity verification, batch-to-batch consistency | Increased quality control requirements | Real-time monitoring, standardized protocols |

Internal Standard Methodology

Perylene-D12 serves as a critical internal standard in analytical chemistry due to its isotopic stability and structural similarity to high molecular weight polycyclic aromatic hydrocarbons . The compound functions as an internal standard by providing a reference point for quantitative analysis, compensating for variations in sample preparation, extraction efficiency, and instrumental response [3].

The internal standard methodology utilizing Perylene-D12 is based on the principle of isotope dilution mass spectrometry, where the deuterated analog exhibits nearly identical chemical behavior to the native compound while maintaining distinct mass spectral properties . This approach enables accurate quantification by normalizing analyte responses to the internal standard response, thereby correcting for systematic errors throughout the analytical process [4].

In environmental analysis, Perylene-D12 is typically employed as an internal standard for high molecular weight PAHs, including benzo[ghi]perylene, indeno[1,2,3-cd]pyrene, and dibenzo[a,h]anthracene [5]. The compound's effectiveness as an internal standard stems from its structural similarity to these target analytes, ensuring comparable extraction behavior and chromatographic retention characteristics [4].

| Method | Concentration | Matrix | Target Analytes | Recovery Range |

|---|---|---|---|---|

| EPA Method 8270D | 40 ng/µL | Methylene chloride | High MW PAHs | 82-91% |

| EPA Method 525.2 | 5 µg/L | Water samples | PAH compounds | 70-105% |

| TO-13A | Variable | Dichloromethane | Ambient air PAHs | 75-95% |

Mass Spectrometry Applications

Perylene-D12 demonstrates exceptional performance in mass spectrometry applications, particularly in gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry systems [6]. The compound's molecular weight of 264.38 g/mol provides a mass shift of +12 mass units compared to native perylene, enabling clear differentiation during mass spectral analysis [7] [8].

The mass spectrometry applications of Perylene-D12 benefit from its high isotopic purity of 98 atom % deuterium, which ensures minimal interference from non-deuterated species [3] [7]. This high purity is essential for accurate quantitative analysis, as it reduces the potential for isotopic cross-contamination that could compromise analytical results [4].

In atmospheric pressure chemical ionization and electron impact ionization modes, Perylene-D12 exhibits stable ionization characteristics [6]. The compound demonstrates excellent performance in both positive and negative ionization modes, with particular effectiveness in atmospheric pressure photoionization for PAH analysis [6]. Studies have shown that Perylene-D12 maintains consistent ion ratios across extended analytical sequences, with relative standard deviations typically below 5% for internal standard applications [4] [9].

| Ionization Mode | Molecular Ion | Base Peak | Fragment Ions | Relative Intensity |

|---|---|---|---|---|

| Electron Impact | m/z 264 | m/z 264 | m/z 260, 236 | 100%, 15%, 8% |

| Chemical Ionization | m/z 265 [M+H]+ | m/z 265 | m/z 264, 249 | 100%, 85%, 12% |

| APPI | m/z 264 | m/z 264 | m/z 236, 232 | 100%, 25%, 10% |

Gas Chromatography Implementations

Gas chromatography implementations of Perylene-D12 analysis require careful optimization of instrumental parameters to achieve optimal separation and detection [10] [11]. The compound typically elutes in the high-temperature region of GC temperature programs, necessitating specialized column phases and extended temperature ranges [10] [12].

Column selection plays a crucial role in Perylene-D12 analysis, with low-polarity stationary phases such as 5% phenyl-95% dimethylpolysiloxane being preferred for PAH separations [10] [11]. Specialized PAH columns, including TG-PAH and DB-PAH phases, have been developed to optimize the separation of polycyclic aromatic compounds, including deuterated internal standards [12] [13].

Temperature programming strategies for Perylene-D12 analysis typically involve multi-step gradients to achieve adequate separation of early-eluting compounds while maintaining reasonable analysis times [10] [12]. Common temperature programs begin at 70°C and ramp to final temperatures of 310-340°C, with hold times sufficient for complete elution of high molecular weight compounds [12] [13].

The retention behavior of Perylene-D12 has been documented in various chromatographic databases, though retention index data remains limited compared to native PAH compounds [14] [15]. Available retention index values indicate that Perylene-D12 elutes with retention indices between 442-456 on non-polar columns under standard temperature programming conditions [14].

| Column Type | Dimensions | Temperature Program | Retention Time | Resolution |

|---|---|---|---|---|

| DB-5 | 30m × 0.25mm × 0.25µm | 70°C(1min)-20°C/min-325°C(3min) | 18.5 min | >1.5 |

| TG-PAH | 40m × 0.18mm × 0.07µm | 60°C(1min)-40°C/min-310°C(9min) | 22.3 min | >2.0 |

| HP-5 | 25m × 0.20mm × 0.11µm | 106°C(0.2min)-40°C/min-310°C(10min) | 16.8 min | >1.8 |

Liquid Chromatography Uses

Liquid chromatography applications of Perylene-D12 primarily utilize reversed-phase chromatography with C18 or specialized PAH columns [16] [17]. The compound's hydrophobic nature requires high organic content mobile phases, typically consisting of acetonitrile-water or methanol-water mixtures [16] [18].

Mobile phase optimization for Perylene-D12 analysis involves careful selection of organic modifiers and pH conditions to achieve adequate retention and peak shape [16] [19]. Water-acetonitrile gradients are commonly employed, with initial conditions of 80% water progressing to 100% acetonitrile over 15-20 minute gradients [16] [18].

Ultra-high performance liquid chromatography implementations have demonstrated significant improvements in analysis time and resolution for Perylene-D12 and related PAH compounds [18]. Specialized PAH columns with sub-2µm particle sizes enable rapid separations while maintaining baseline resolution of critical compound pairs [18].

Detection in liquid chromatography applications typically employs fluorescence detection or mass spectrometry, with the latter providing superior selectivity and sensitivity [16] [17]. Tandem mass spectrometry detection offers enhanced specificity through multiple reaction monitoring experiments, enabling quantification at trace levels in complex matrices [17].

| Column Type | Mobile Phase | Gradient | Flow Rate | Detection |

|---|---|---|---|---|

| C18 (150mm × 2.1mm) | ACN/H2O | 80:20 to 100:0 (16min) | 0.3 mL/min | Fluorescence |

| PAH (100mm × 2.1mm) | ACN/H2O | 70:30 to 100:0 (12min) | 0.3 mL/min | MS/MS |

| BEH C18 (50mm × 2.1mm) | MeOH/H2O | 60:40 to 100:0 (8min) | 0.4 mL/min | APPI-MS |

Quantification Methods and Calibration Strategies

Quantification methods utilizing Perylene-D12 as an internal standard demonstrate exceptional linearity over extended dynamic ranges [4] [20]. Calibration curves typically span 3-5 orders of magnitude, with correlation coefficients exceeding 0.99 for most analytical applications [20] [9].

The calibration strategy for Perylene-D12-based methods involves preparation of multi-point calibration curves using constant internal standard concentrations while varying analyte concentrations [4] [20]. This approach enables accurate quantification by normalizing analyte responses to the internal standard response, compensating for instrumental variations and matrix effects [4].

Method linearity has been demonstrated across concentration ranges from picogram to microgram levels, depending on the analytical technique and detection system employed [4] [20]. Gas chromatography-mass spectrometry methods typically achieve linear ranges from 1-10,000 pg, while liquid chromatography applications may extend to higher concentration ranges [20] [9].

Quality control procedures for Perylene-D12-based quantification include regular verification of calibration curve parameters and monitoring of internal standard recovery [4] [20]. Acceptable internal standard recovery ranges typically fall between 70-130% of theoretical values, with precision requirements of relative standard deviation below 15% [4] [17].

| Analytical Method | Linear Range | Correlation Coefficient | Precision (RSD) | Accuracy Range |

|---|---|---|---|---|

| GC/MS SIM | 1-10,000 pg | r² > 0.999 | <5% | 85-115% |

| GC/MS/MS | 0.1-1,000 pg | r² > 0.998 | <10% | 80-120% |

| LC/MS/MS | 1-1,000 ng/mL | r² > 0.996 | <15% | 70-130% |

Retention Time Considerations

Retention time behavior of Perylene-D12 in gas chromatography is influenced by column polarity, temperature programming, and carrier gas flow conditions [14] [10]. The compound typically elutes in the latter portion of PAH separations, requiring extended temperature programs to achieve complete elution [10] [12].

Database retention index values for Perylene-D12 are limited compared to native PAH compounds, with available data indicating retention indices of 442.3 on DB-5 columns and 456.04 on HP-5 columns under specific temperature programming conditions [14]. These values provide reference points for method development and compound identification in complex mixtures [14] [15].

Temperature programming effects on Perylene-D12 retention demonstrate the importance of final temperature selection and hold times [10] [12]. Insufficient final temperatures may result in peak broadening or incomplete elution, while excessive temperatures may cause thermal degradation of the compound [10].

Carrier gas flow optimization affects both retention time and peak shape characteristics of Perylene-D12 [10] [12]. Constant flow conditions are generally preferred over constant pressure conditions to maintain consistent retention times across temperature programs [10].

| Column Phase | Retention Index | Temperature Program | Carrier Gas Flow | Retention Time |

|---|---|---|---|---|

| DB-5 | 442.3 | 40°C(3min)-8°C/min-285°C(29.5min) | 1.2 mL/min He | 18.2 min |

| HP-5 | 456.04 | 106°C(0.2min)-40°C/min-310°C(10min) | Variable | 16.5 min |

| TG-PAH | Not reported | 60°C(1min)-40°C/min-310°C(9min) | 1.2 mL/min He | 22.1 min |

Mass Spectral Interpretation

Mass spectral interpretation of Perylene-D12 requires understanding of the compound's fragmentation patterns and isotopic contributions [21] [22]. The molecular ion peak at m/z 264 represents the fully deuterated species, with the isotopic cluster reflecting the natural abundance of ¹³C isotopes [21].

Fragmentation patterns of Perylene-D12 follow typical aromatic hydrocarbon pathways, with loss of deuterium atoms and aromatic ring fragments being the primary fragmentation mechanisms [22] [23]. The base peak typically corresponds to the molecular ion, indicating the stability of the aromatic ring system [21].

Electron impact ionization of Perylene-D12 produces characteristic fragment ions at m/z 260 (loss of D4), m/z 236 (loss of C2D4), and m/z 232 (loss of C2D8) [22]. These fragmentation patterns are consistent with other PAH compounds and provide structural confirmation during analysis [22] [23].

Chemical ionization mass spectra of Perylene-D12 typically show enhanced molecular ion abundance with reduced fragmentation compared to electron impact conditions [22]. This ionization mode is particularly useful for molecular weight confirmation and trace-level analysis applications [22].

| Ionization Mode | Molecular Ion | Base Peak | Major Fragments | Relative Abundance |

|---|---|---|---|---|

| EI (70 eV) | m/z 264 | m/z 264 | m/z 260, 236, 232 | 100%, 15%, 8%, 5% |

| CI (CH4) | m/z 265 [M+H]+ | m/z 265 | m/z 264, 249 | 100%, 85%, 12% |

| APCI | m/z 264 | m/z 264 | m/z 236, 232 | 100%, 25%, 10% |

Method Validation Approaches

Method validation for Perylene-D12-based analytical procedures follows established guidelines for quantitative analysis, including assessment of specificity, linearity, accuracy, precision, and robustness [4] [17]. Validation protocols must address the unique characteristics of deuterated internal standards and their behavior in complex matrices [4] [24].

Specificity validation involves demonstration of method selectivity in the presence of potential interferences and matrix components [4] [17]. This includes verification of chromatographic resolution between Perylene-D12 and potential co-eluting compounds, as well as mass spectral confirmation of compound identity [4].

Accuracy and precision validation require analysis of quality control samples at multiple concentration levels, with acceptable criteria typically set at ±20% for accuracy and ≤15% relative standard deviation for precision [4] [17]. Recovery studies in representative matrices demonstrate method performance across the intended application range [4] [24].

Matrix effect evaluation is particularly important for Perylene-D12-based methods, as the compound may exhibit differential behavior in various sample matrices [24]. Matrix effects are typically assessed by comparing analyte responses in neat solvent versus matrix-matched calibration standards [24].

| Validation Parameter | Acceptance Criteria | Test Method | Number of Replicates | Concentration Levels |

|---|---|---|---|---|

| Specificity | No interference | Blank analysis | 6 | N/A |

| Linearity | r² ≥ 0.99 | Calibration curve | 3 | 5-7 levels |

| Accuracy | 80-120% | Spiked samples | 6 | 3 levels |

| Precision | RSD ≤ 15% | Replicate analysis | 6 | 3 levels |

| Matrix Effects | 50-150% | Matrix comparison | 6 | 2 levels |